(2E)-1-(3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1H-pyrazol-1-yl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one
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Overview
Description
The compound (2E)-1-(3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1H-pyrazol-1-yl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one is a synthetic organic molecule characterized by its complex structure, which includes a pyrazole ring, dichlorophenyl, and fluoropropoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1H-pyrazol-1-yl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of the pyrazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dichlorophenyl group: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the fluoropropoxy group: This step often involves nucleophilic substitution reactions using fluorinated reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1H-pyrazol-1-yl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one: undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, water radical cations.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or defluorinated products.
Scientific Research Applications
(2E)-1-(3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1H-pyrazol-1-yl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of (2E)-1-(3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1H-pyrazol-1-yl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.
Comparison with Similar Compounds
Similar Compounds
- Examples include (2E)-1-(3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1H-pyrazol-1-yl)-3-[4-(3-chloropropoxy)phenyl]prop-2-en-1-one and (2E)-1-(3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1H-pyrazol-1-yl)-3-[4-(3-methoxypropoxy)phenyl]prop-2-en-1-one .
(2E)-1-(3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1H-pyrazol-1-yl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one: can be compared with other pyrazole derivatives and compounds containing dichlorophenyl or fluoropropoxy groups.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both dichlorophenyl and fluoropropoxy groups enhances its reactivity and potential for diverse applications.
Properties
IUPAC Name |
(E)-1-[3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23Cl2FN2O3/c29-23-8-5-22(26(30)18-23)19-36-25-11-6-21(7-12-25)27-14-16-33(32-27)28(34)13-4-20-2-9-24(10-3-20)35-17-1-15-31/h2-14,16,18H,1,15,17,19H2/b13-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKITUQICDPYEE-YIXHJXPBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)N2C=CC(=N2)C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)OCCCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)N2C=CC(=N2)C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)OCCCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23Cl2FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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